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Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588

Introduction

3-Methoxy-4-nitrophenol is a nitrophenol derivative with the chemical formula C7H7NOa4.[1][2]
This compound, appearing as a yellow crystalline solid, serves as a valuable intermediate in
various chemical syntheses, including the production of pharmaceuticals and dyes.[1] A
thorough understanding of its molecular structure is paramount for its application in research
and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the
elucidation and confirmation of the structure of 3-Methoxy-4-nitrophenol.

This in-depth technical guide provides a comprehensive overview of the spectral data of 3-
Methoxy-4-nitrophenol. It is designed for researchers, scientists, and professionals in drug
development, offering not just data, but also the underlying scientific principles and
methodologies for its acquisition and interpretation.

Molecular Structure and Spectroscopy

The molecular structure of 3-Methoxy-4-nitrophenol, with a methoxy group and a nitro group
attached to a phenol ring, gives rise to a unique spectral signature.[1] The following sections
will delve into the details of its NMR, IR, and Mass spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule.

'H NMR Spectroscopy

In *H NMR spectroscopy of 3-Methoxy-4-nitrophenol, we expect to see distinct signals for the
aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing
nature of the nitro group and the electron-donating effects of the hydroxyl and methoxy groups
significantly influence the chemical shifts of the aromatic protons.

Experimental Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methoxy-4-nitrophenol in 0.5-0.7
mL of a deuterated solvent (e.g., CDCls or DMSO-de) in an NMR tube.

o Data Acquisition: Acquire the 'H NMR spectrum on a 400 MHz or higher field spectrometer. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. A
relaxation delay of 1-2 seconds is typically employed.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. The chemical shifts are referenced to the residual solvent peak or
an internal standard like tetramethylsilane (TMS).

Expected *H NMR Spectral Data (Predicted):

] Chemical Shift (5, o Coupling Constant

Proton Assignment Multiplicity
ppm) (9, Hz)

H-2 ~7.8 d ~2.0
H-5 ~7.2 dd ~8.5, 2.0
H-6 ~7.0 d ~8.5
-OCHs ~3.9 S
-OH Variable brs

Interpretation of the *H NMR Spectrum:
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The aromatic region will display three distinct signals corresponding to the three protons on
the benzene ring.

The proton at the H-2 position is expected to be the most downfield due to the deshielding
effects of the adjacent nitro group and the methoxy group. It should appear as a doublet with
a small coupling constant from the meta-coupling with H-5.

The H-5 proton will likely appear as a doublet of doublets due to ortho-coupling with H-6 and
meta-coupling with H-2.

The H-6 proton should be a doublet due to ortho-coupling with H-5.
The methoxy group protons will appear as a sharp singlet, typically around 3.9 ppm.

The hydroxyl proton signal is often broad and its chemical shift is highly dependent on the
solvent and concentration.

3C NMR Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Experimental Protocol:

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated
solvent) is generally required for 13C NMR compared to *H NMR due to the low natural
abundance of the 13C isotope.

Data Acquisition: Acquire the spectrum on a spectrometer operating at a corresponding
frequency (e.g., 100 MHz for a 400 MHz *H instrument). Proton decoupling is used to
simplify the spectrum, resulting in a single line for each unique carbon atom. A larger number
of scans is necessary to achieve an adequate signal-to-noise ratio.

Data Processing: Similar processing steps as for tH NMR are applied.

Expected 3C NMR Spectral Data (Predicted):
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Carbon Assignment Chemical Shift (6, ppm)
C-1 (-OH) ~150

C-2 ~110

C-3 (-OCHs) ~155

C-4 (-NO2) ~140

C-5 ~125

C-6 ~115

-OCHs ~56

Interpretation of the 13C NMR Spectrum:
e The spectrum will show seven distinct signals for the seven carbon atoms in the molecule.

e The carbons attached to the electronegative oxygen and nitro groups (C-1, C-3, and C-4) will
be the most downfield.

e The carbon of the methoxy group will appear as a sharp signal in the upfield region.

e The remaining aromatic carbons will have chemical shifts in the typical aromatic region (110-
160 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.

Experimental Protocol:

o Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount
of the solid compound with dry potassium bromide and pressing it into a thin disk.
Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be acquired
using an Attenuated Total Reflectance (ATR) accessory.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer, typically in the
range of 4000-400 cm™1,

Expected Characteristic IR Absorption Bands:

Functional Group Wavenumber (cm~—?) Intensity
O-H stretch (phenol) 3500-3200 Broad, Strong
C-H stretch (aromatic) 3100-3000 Medium

C-H stretch (alkane) 3000-2850 Medium

N=0 stretch (asymmetric) 1550-1500 Strong

N=0 stretch (symmetric) 1350-1300 Strong

C=C stretch (aromatic) 1600-1450 Medium

C-O stretch (aryl ether) 1275-1200 Strong

C-O stretch (phenol) 1250-1180 Strong

Interpretation of the IR Spectrum:

e Abroad and strong absorption band in the region of 3500-3200 cm~1 is characteristic of the
hydroxyl (-OH) group of the phenol.

e Strong absorption bands around 1520 cm~t and 1340 cm~! are indicative of the asymmetric
and symmetric stretching vibrations of the nitro (-NOz) group, respectively.

o The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000
cm~! and the C=C stretching vibrations in the 1600-1450 cm~1 region.

e Strong bands in the 1275-1180 cm~1 region correspond to the C-O stretching vibrations of
the aryl ether and the phenolic hydroxyl group.

For comparison, the IR spectrum of the isomeric 2-Methoxy-4-nitrophenol (4-Nitroguaiacol)
shows similar characteristic peaks.[3]
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography
(LC-MS).

¢ lonization: The sample molecules are ionized, for example, by electron ionization (EI) or
electrospray ionization (ESI).

e Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio
(m/z) by a mass analyzer.

o Detection: The separated ions are detected, and a mass spectrum is generated by plotting
the ion intensity versus the m/z ratio.

Expected Mass Spectrometry Data:

The exact mass of 3-Methoxy-4-nitrophenol is 169.0375 g/mol .[2] The mass spectrum will
show a molecular ion peak (M*) corresponding to this mass.

Predicted Mass Spectrometry Data:

lon mlz

[M+H]* 170.0448
[M+Na]* 192.0267
[M-H]~ 168.0302

Data obtained from predicted values.[4]

Interpretation of the Mass Spectrum:
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e The molecular ion peak will be observed at m/z 169 in an EI spectrum.

o Common fragmentation patterns for nitroaromatic compounds include the loss of NO2 (mass
46) and NO (mass 30).

o Fragmentation of the methoxy group can lead to the loss of a methyl radical (CHs, mass 15)
or formaldehyde (CH20, mass 30).

e The fragmentation pattern of the isomer 2-Methoxy-4-nitrophenol in the NIST database can
serve as a useful reference for predicting the fragmentation of 3-Methoxy-4-nitrophenol.[3]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a compound like 3-Methoxy-4-nitrophenol.
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Caption: Workflow for the spectroscopic analysis of 3-Methoxy-4-nitrophenol.

Conclusion
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The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive
approach to the structural elucidation and confirmation of 3-Methoxy-4-nitrophenol. This
guide has outlined the expected spectral data and provided a framework for its acquisition and
interpretation. By understanding the principles behind these techniques and how they apply to
the specific structure of 3-Methoxy-4-nitrophenol, researchers and scientists can confidently
characterize this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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